phosphoric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphoric acid (H₃PO₄) is a colorless, odorless, viscous liquid with a syrupy consistency . It is a triprotic acid with three dissociation constants (pKa₁ ≈ 2.15, pKa₂ ≈ 7.20, pKa₃ ≈ 12.35) and exhibits strong chelating properties. Industrially, it is produced via the wet process, where phosphate rocks react with sulfuric acid, yielding this compound and calcium sulfate (phosphogypsum) .

Preparation Methods

Phosphoric acid is commonly produced through two main industrial methods: the wet process and the thermal process .

-

Wet Process: : This is the most common method of production. In this process, phosphate rock (Ca₃(PO₄)₂) is reacted with sulfuric acid (H₂SO₄) to produce this compound and calcium sulfate. This method is favored due to its lower energy consumption and cost-effectiveness. [ \text{Ca}_3(\text{PO}_4)_2 + 3\text{H}_2\text{SO}_4 \rightarrow 2\text{H}_3\text{PO}_4 + 3\text{CaSO}_4 ]

-

Thermal Process: : In this method, elemental phosphorus is combusted in air to produce phosphorus pentoxide (P₂O₅), which is then hydrated with water to produce this compound. This process produces a purer product but is less common due to higher energy requirements. [ \text{P}_4 + 5\text{O}_2 \rightarrow 2\text{P}_2\text{O}_5 ] [ \text{P}_2\text{O}_5 + 3\text{H}_2\text{O} \rightarrow 2\text{H}_3\text{PO}_4 ]

Chemical Reactions Analysis

Phosphoric acid undergoes various types of chemical reactions, including:

-

Acid-Base Reactions: : this compound can donate up to three protons (H⁺), making it a triprotic acid. It reacts with bases to form three classes of salts: dihydrogen phosphate (H₂PO₄⁻), hydrogen phosphate (HPO₄²⁻), and phosphate (PO₄³⁻) . [ \text{H}_3\text{PO}_4 + \text{NaOH} \rightarrow \text{NaH}_2\text{PO}_4 + \text{H}_2\text{O} ]

-

Dehydration Reactions: : Under suitable conditions, this compound molecules can interact to form larger molecules with the loss of water. For example, dithis compound (H₄P₂O₇) is formed from two molecules of this compound . [ 2\text{H}_3\text{PO}_4 \rightarrow \text{H}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]

Scientific Research Applications

Phosphoric acid is a versatile compound with a wide array of applications across various industries, including agriculture, food, metal treatment, and pharmaceuticals . Its properties as an acid, pH adjuster, and metal treatment agent contribute to its diverse uses .

Data Table: Demand for this compound by Application (2006)

| Application | Demand (thousands of tons) | Main Phosphate Derivatives |

|---|---|---|

| Soaps and detergents | 1836 | STPP |

| Food industry | 309 | STPP (Na~5~P~3~O~10~), SHMP, TSP, SAPP, SAlP, MCP, DSP (Na~2~HPO~4~), H~3~PO~4~ |

| Water treatment | 164 | SHMP, STPP, TSPP, MSP (NaH~2~PO~4~), DSP |

| Toothpastes | 68 | DCP (CaHPO~4~), IMP, SMFP |

| Other applications | 287 | STPP (Na~3~P~3~O~9~), TCP, APP, DAP, zinc phosphate (Zn~3~(PO~4~)~2~), aluminium phosphate (AlPO~4~), H~3~PO~4~ |

Metal Treatment and Rust Removal

This compound is utilized to treat metal and remove rust, creating a stable phosphate layer that prevents further corrosion and prepares the surface for painting or coating . This is particularly useful in the automotive, aerospace, and construction sectors, where the longevity of metal components is crucial .

Innovations in Road Construction

Phosphogypsum (PG), a by-product of this compound production, is being explored for use in road construction . Studies cover the valorization of PG, examining its unique properties, conservation of resources, performance, and resilience . Pilot projects in countries like Morocco have shown the potential of using PG in road building, with an emphasis on environmental commitment and regulatory compliance .

Prebiotic Oligopeptide Synthesis

Mechanism of Action

Phosphoric acid exerts its effects primarily through its ability to donate protons and form phosphate ions. These ions can interact with various molecular targets and pathways . For example, in dental applications, this compound etches the surface of teeth, creating a rough surface for better adhesion of dental materials. In biological systems, phosphate ions play a crucial role in energy transfer and storage, as seen in adenosine triphosphate (ATP) and other phosphorylated compounds .

Comparison with Similar Compounds

Sulfuric Acid (H₂SO₄)

| Property | Phosphoric Acid | Sulfuric Acid |

|---|---|---|

| Formula | H₃PO₄ | H₂SO₄ |

| pKa (1st dissociation) | 2.15 | -3 (pKa₁), 1.99 (pKa₂) |

| Applications | Food additives, dentistry, fertilizers | Battery acid, industrial catalysts |

| Reactivity | Less corrosive, chelating agent | Highly corrosive, strong dehydrating agent |

This compound is preferred in food and dental applications due to its milder corrosivity, whereas sulfuric acid dominates industrial processes requiring aggressive acidity .

Metathis compound (HPO₃)

Metathis compound, an intermediate in deamination reactions, hydrolyzes to this compound in aqueous conditions. For example, 1-phosphonoalkylium ions rearrange to metathis compound, which subsequently forms this compound .

Citric Acid (C₆H₈O₇)

| Property | This compound | Citric Acid |

|---|---|---|

| pKa (1st dissociation) | 2.15 | 3.13 |

| Antioxidant Synergy | Enhances L-DOPA’s quenching capacity (synergy ratio: 1.5–2.0) | Similar synergy ratio (1.5–2.0) |

| Dental Efficacy | Superior enamel etching (35% concentration) | Less effective in etching |

Both acids exhibit antioxidant properties, but this compound’s lower pKa makes it more effective in chromatography and dental applications .

Nitric Acid (HNO₃) and Maleic Acid (C₄H₄O₄)

In dental adhesives, 2.5% nitric acid and 10% maleic acid are used for enamel-dentin etching but yield lower bond strengths (20–25 MPa) compared to this compound (26–34 MPa) . This compound’s ability to create uniform etch patterns without over-demineralization makes it the gold standard .

Glyphosate (C₃H₈NO₅P)

Glyphosate and this compound both inhibit insect melanization via antioxidant synergism with L-DOPA. However, glyphosate’s phosphonate group confers herbicidal activity, whereas this compound is non-selective .

Organic Phosphates (e.g., Trimethyl Phosphate)

Sulfur substitution in trimethyl phosphate increases cytotoxicity in plant (Pisum test) and human cancer cells (HeLa test) compared to unmodified this compound derivatives .

Acyl Phosphates and this compound Triesters

Acyl phosphates (e.g., 83) exhibit reactivity comparable to this compound triesters (67) in Friedel-Crafts acylation, yielding aromatic ketones in 82% vs. 92% yields, respectively. The triesters’ stability enhances their utility in organic synthesis .

Self-Etching Primers in Dentistry

Self-etching primers (e.g., Clearfil Liner Bond 2) achieve bond strengths (21.9–34.0 MPa) comparable to this compound (26.3 MPa) but require fewer procedural steps. However, this compound remains preferred for deep enamel etching .

Data Tables

Table 1: Chemical and Functional Comparison

| Compound | Formula | pKa (1st) | Key Applications |

|---|---|---|---|

| This compound | H₃PO₄ | 2.15 | Dentistry, food, fertilizers |

| Sulfuric Acid | H₂SO₄ | -3 | Industrial catalysts, batteries |

| Citric Acid | C₆H₈O₇ | 3.13 | Food preservation, cosmetics |

| Metathis compound | HPO₃ | ~1.0 | Laboratory intermediate |

Table 2: Dental Adhesive Performance

| Etching Agent | Bond Strength (MPa) | Gap-Free Margins (%) |

|---|---|---|

| 37% this compound | 26.3 ± 1.8 | 92.5 |

| Self-Etching Primer | 21.9–34.0 | 91.2–93.0 |

Key Research Findings

- Antioxidant Synergism : this compound and glyphosate enhance L-DOPA’s antioxidant capacity via similar mechanisms (synergy ratio <2.0) .

- Industrial Synthesis : Acyl phosphates and triesters show high reactivity in aromatic ketone synthesis, with yields >80% .

- Health Impacts : Chronic this compound intake correlates with kidney disease and reduced bone density, akin to natural phosphate compounds in meat/dairy .

Q & A

Basic Research Questions

Q. How can the acid-base properties of phosphoric acid (H₃PO₄) be exploited in buffer solution preparation for biological studies?

this compound is triprotic, with three dissociation constants (pKa₁ ≈ 2.1, pKa₂ ≈ 7.2, pKa₃ ≈ 12.3). Researchers can prepare buffers in distinct pH ranges (e.g., near pKa₂ for physiological studies) by adjusting the ratio of H₃PO₄ to its conjugate bases (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻). Methodologically, use titration curves and pH meters to validate buffer capacity, and reference NIST thermodynamic data for precise calculations .

Q. What analytical techniques are recommended for quantifying trace metal impurities in this compound samples?

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are preferred for detecting metals like iron, aluminum, or cadmium. Pre-concentration steps, such as chelation or solvent extraction, may enhance sensitivity. For example, iron removal via chemical precipitation (e.g., using sulfides or hydroxides) can be optimized using factorial designs to minimize co-precipitation of this compound .

Q. How should this compound be handled safely in laboratory settings to prevent occupational hazards?

Follow NIOSH guidelines: use fume hoods for vapor control, wear acid-resistant PPE (gloves, goggles), and maintain pH-neutral spill kits. Chronic exposure risks include dental erosion and respiratory irritation. Regularly monitor airborne concentrations using OSHA-compliant sensors .

Q. What are the standard methods for assessing this compound stability in long-term storage studies?

Conduct periodic analyses via ion chromatography (IC) or titration to track changes in concentration and impurity levels (e.g., sulfate or fluoride ions). Accelerated stability studies can apply elevated temperatures (40–60°C) and humidity, with data interpreted using Arrhenius models .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize this compound’s role in synthesizing activated carbon for environmental applications?

Design a Central Composite Design (CCD) with factors like this compound impregnation ratio (0.5–1.5 w/w), activation temperature (400–800°C), and time (30–120 min). Measure responses (surface area, pore volume) and fit a quadratic model to identify optimal conditions. For example, higher impregnation ratios enhance porosity but may require trade-offs in yield .

Q. What experimental design strategies resolve co-elution of ascorbic and erythorbic acids in HPLC-UV methods using this compound mobile phases?

Apply a fractional factorial design (2⁴) to test factors: column temperature, acetonitrile percentage, flow rate, and injection volume. Use peak resolution and asymmetry as responses. Center points help estimate experimental error. Optimized conditions might involve lower temperatures (e.g., 25°C) and gradient elution with 0.1% this compound .

Q. How does a full factorial design improve desulphation efficiency in industrial this compound purification?

Evaluate four factors: initial H₂SO₄ concentration (10–50 g/L), BaCO₃ dosage (5–20 g/L), temperature (60–90°C), and reaction time (30–120 min). Minimize residual sulfate (response variable) via linear regression. Interactions between BaCO₃ and temperature often dominate; higher BaCO₃ reduces sulfate but increases sludge formation .

Q. What advanced purification techniques address trace organic contaminants in electronic-grade this compound?

Compare layer-by-layer nanofiltration (e.g., acid-stable membranes with <1 nm pores) against crystallization-based methods. Nanofiltration achieves >99% rejection of organics but requires pre-filtration to avoid membrane fouling. Crystallization (using seed crystals and controlled cooling rates) enhances purity but may incur higher energy costs .

Q. How do mixture designs enhance extraction efficiency of bioactive compounds using this compound-based solvents?

For chlorogenic acid extraction, apply a Central Composite Rotatable Design (CCRD) with ethanol concentration (60–80%) and disodium phosphate (DSP) ratio (0.1–0.3 M). This compound (pH adjuster) stabilizes phenolic compounds. Model extraction yield (%) and validate with ANOVA; optimal conditions often balance solvent polarity and ionic strength .

Q. Methodological Notes

- Data Contradictions : and both use factorial designs but differ in objectives (chromatography vs. desulphation). Prioritize factor selection based on domain-specific interactions.

- Safety vs. Efficiency : While higher this compound concentrations improve activation in carbon synthesis ( ), safety protocols () must mitigate corrosion risks.

Properties

CAS No. |

825629-43-4 |

|---|---|

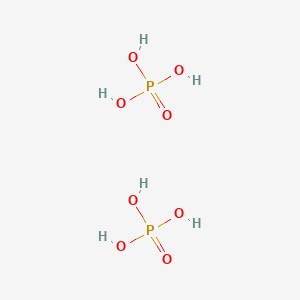

Molecular Formula |

H6O8P2 |

Molecular Weight |

195.99 g/mol |

IUPAC Name |

phosphoric acid |

InChI |

InChI=1S/2H3O4P/c2*1-5(2,3)4/h2*(H3,1,2,3,4) |

InChI Key |

QVLTXCYWHPZMCA-UHFFFAOYSA-N |

Canonical SMILES |

OP(=O)(O)O.OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.